REACTION_CXSMILES
|
[N+:1]([CH2:3][C:4]([O:6]C)=O)#[C-:2].Cl.[F:9][C:10]1([F:15])[CH2:14][CH2:13][NH:12][CH2:11]1.C(N(CC)CC)C>CO>[F:9][C:10]1([F:15])[CH2:14][CH2:13][N:12]([C:4](=[O:6])[CH2:3][N+:1]#[C-:2])[CH2:11]1 |f:1.2|
|
Name
|
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
Cl.FC1(CNCC1)F
|
Name
|
|
Quantity
|
487 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
To stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 h at RT
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(CN(CC1)C(C[N+]#[C-])=O)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 mg | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |